2-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)ethan-1-ol
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Overview
Description
2-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)ethan-1-ol is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. This compound is known for its diverse chemical and biological properties, making it a valuable molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)ethan-1-ol can be achieved through several methods. One common approach involves the cyclization of amido-nitriles using nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method includes the reaction of 1-arylhydrazinecarbonitriles with 2-chloro-4,5-dihydro-1H-imidazole .
Industrial Production Methods
Industrial production of imidazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: Substitution reactions can introduce different substituents to the imidazole ring, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while substitution reactions can produce a wide range of substituted imidazoles.
Scientific Research Applications
2-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)ethan-1-ol has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and functional materials.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole, 4,5-dihydro-2-methyl-:
1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-:
Uniqueness
2-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethan-1-ol group provides additional functionality, making it versatile for various applications.
Properties
CAS No. |
62439-68-3 |
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Molecular Formula |
C6H12N2O |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
2-(1-methyl-4,5-dihydroimidazol-2-yl)ethanol |
InChI |
InChI=1S/C6H12N2O/c1-8-4-3-7-6(8)2-5-9/h9H,2-5H2,1H3 |
InChI Key |
XFEMNTYVRZXDTN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN=C1CCO |
Origin of Product |
United States |
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